

Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Einecs 262-181-4*

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The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Among these, 3-phenyl-6-chloropyridazin-4-ol and its derivatives have garnered significant interest as potential therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of their characterization, biological activity, and synthesis, with supporting experimental data and protocols.

Synthesis and Physicochemical Properties

The core structure, 3-chloro-6-phenyl-pyridazin-4-ol, can be synthesized through various routes, often starting from precursors like 3-phenyl-5,6-dichloropyridazine.[3] Further derivatization is commonly achieved through nucleophilic substitution reactions, Suzuki-Miyaura cross-coupling, or Heck cross-coupling to introduce diverse functional groups at different positions of the pyridazine ring.[4]

Table 1: Physicochemical Properties of 3-Chloro-6-phenyl-pyridazin-4-ol

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 89868-13-3 | [3][5] |
| Molecular Formula | C ₁₀ H ₇ ClN ₂ O | [3][6] |
| Molecular Weight | 206.63 g/mol | [3][6] |
| Appearance | Solid | [7] |
| InChI | InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) | [6] |

Biological Activity and Comparative Analysis

Derivatives of the 3-phenyl-6-chloropyridazin-4-ol scaffold have been primarily investigated as inhibitors of various kinases and for their antiproliferative activity against cancer cell lines. The pyridazine ring is a key feature in several approved anticancer drugs.[2]

Kinase Inhibition

The pyrazine and pyridazine cores are found in numerous kinase inhibitors.[8] For instance, derivatives of pyridazine have been designed as inhibitors of the JNK1 pathway, which is implicated in carcinogenesis.[2] The rationale often involves hybridizing the pyridazine scaffold with other pharmacophoric groups known to interact with the target kinase.

Anticancer Activity

Several novel 3,6-disubstituted pyridazine derivatives have demonstrated broad-spectrum antiproliferative activity against the NCI-60 human tumor cell line panel.[2] The mechanism often involves the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.

Table 2: Comparison of Antiproliferative Activity (IC₅₀ values in μM)

| Compound/Derivative | Cell Line | IC ₅₀ (μM) | Target/Class | Reference |
|---|-------------------|-----------------------|-------------------|-----------|
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 18) | HCT-116 | 3.3 | PI3Kα Inhibitor | [9] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 19) | Caco-2 | 17.0 | PI3Kα Inhibitor | [9] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 21) | HCT-116 | 4.9 | PI3Kα Inhibitor | [9] |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | K562 (Leukemia) | 0.26 | Antitumor Agent | [10] |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | A549 (Lung) | 0.19 | Antitumor Agent | [10] |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | Tubulin Inhibitor | [10] |
| Naphthoquinone derivative 3 | IGROV-1 (Ovarian) | 7.54 | Cytotoxic Agent | [11] |

| | | | | |
|-------------------------------------|-----------------|-----|----------------|----------------------|
| 2,3-diphenylpyrazine derivative 14i | PC-3 (Prostate) | 4.8 | Skp2 Inhibitor | [12] |
|-------------------------------------|-----------------|-----|----------------|----------------------|

This table presents a selection of data from various studies to illustrate the potency of different heterocyclic compounds, including pyridazine alternatives, against various cancer cell lines.

Anti-inflammatory Activity

Certain N-substituted phenyl-6-oxo-3-phenylpyridazine derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory activity with reduced gastric ulcerogenic effects compared to standard drugs like celecoxib and indomethacin.[\[13\]](#)

Experimental Protocols

General Synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives[\[1\]](#)

- Preparation of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones: These precursors are synthesized according to established literature methods.
- Cyclization: The furanone derivative is refluxed with hydrazine hydrate in absolute ethanol to yield the 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one.
- Chlorination: The resulting pyridazinone is treated with phosphorus oxychloride to afford the corresponding 3-chloropyridazine derivative. The reaction progress is monitored by the disappearance of the C=O signal in the IR spectrum.
- Further Reactions: The 3-chloro derivative can be further reacted with various nucleophiles, such as hydrazine hydrate, to introduce additional functional groups.

In Vitro Antiproliferative Activity Assay (MTT Assay)[\[10\]](#)

- Cell Seeding: Human cancer cells (e.g., MCF-7, K562, A549) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
- **Solubilization:** The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Caption: General synthesis of 3-phenyl-6-chloropyridazin-4-ol derivatives.

Caption: Simplified kinase inhibition signaling pathway.

Caption: Typical drug discovery workflow for pyridazine derivatives.

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